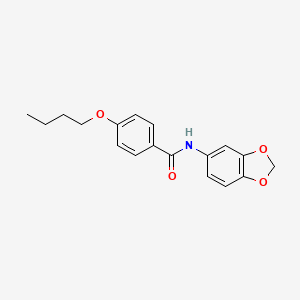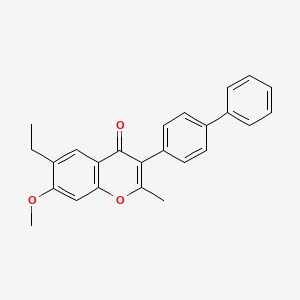
N-1,3-benzodioxol-5-yl-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-4-butoxybenzamide, also known as BBBD, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. BBBD is a small molecule that has a unique structure, making it an attractive target for drug development. In
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-4-butoxybenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, this compound can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-1,3-benzodioxol-5-yl-4-butoxybenzamide is that it is a small molecule that can easily penetrate cell membranes, making it an attractive target for drug development. However, one limitation is that it can be difficult to obtain pure this compound due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for N-1,3-benzodioxol-5-yl-4-butoxybenzamide research. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, as it has been shown to have anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-4-butoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-butoxybenzoyl chloride with 1,3-benzodioxole in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-4-butoxybenzamide has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's disease, and other neurological disorders. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-3-10-21-15-7-4-13(5-8-15)18(20)19-14-6-9-16-17(11-14)23-12-22-16/h4-9,11H,2-3,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAGHEYNYPDBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)

![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)


![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4890843.png)
![2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4890844.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride](/img/structure/B4890850.png)
![methyl 4-{[5-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B4890858.png)
![2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4890866.png)